(2-Methoxypyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
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Description
(2-Methoxypyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target sites in the body .
Result of Action
Similar compounds have been shown to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment .
Biological Activity
The compound (2-Methoxypyridin-3-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Research indicates that this compound may exhibit several biological activities, primarily through the following mechanisms:
- Antioxidant Activity : The presence of pyridine rings is known to enhance radical scavenging capabilities, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit key inflammatory pathways, including NF-kB and AP-1 signaling pathways, thereby reducing the production of pro-inflammatory cytokines .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating mitochondrial pathways and increasing intracellular levels of reactive oxygen species (ROS) .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds, providing insights into their efficacy and mechanisms:
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of a structurally similar compound derived from pyridine. The results indicated that treatment led to significant apoptosis in various cancer cell lines, with IC50 values suggesting high potency against tumor growth. The mechanism involved increased ROS production, which triggered mitochondrial-mediated apoptosis .
Case Study 2: Anti-inflammatory Potential
Another research effort focused on assessing the anti-inflammatory properties of a related pyridine derivative. The study demonstrated that the compound effectively inhibited the activation of NF-kB, leading to decreased levels of inflammatory markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-15-14(3-2-7-18-15)16(20)19-10-6-13(11-19)22-12-4-8-17-9-5-12/h2-5,7-9,13H,6,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQKGKKLNHTQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.